molecular formula C14H15NO4 B12833742 Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B12833742
M. Wt: 261.27 g/mol
InChI Key: JDJAVJKWNGMPRK-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a carboxylate ester, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available aniline derivatives.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using DMF and POCl₃.

    Methoxylation: The methoxy group is often introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate ester can be formed through esterification reactions involving alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate would involve:

    Large-scale reactors: To handle the reagents and control the reaction conditions precisely.

    Catalysts: To enhance the reaction rates

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)12-9(7-16)11-8(2)5-6-10(18-3)13(11)15-12/h5-7,15H,4H2,1-3H3

InChI Key

JDJAVJKWNGMPRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)OC)C)C=O

Origin of Product

United States

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